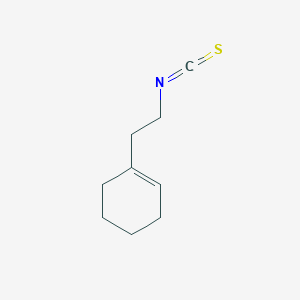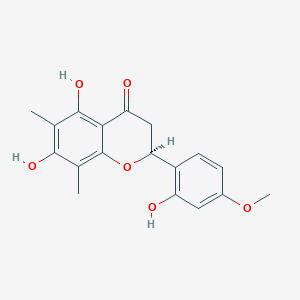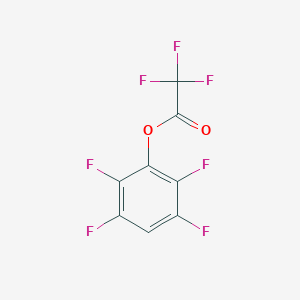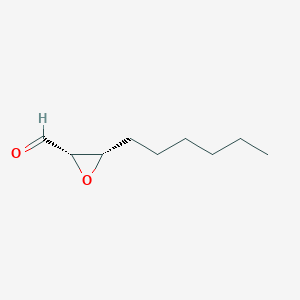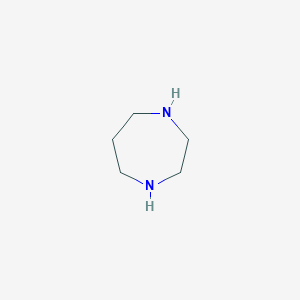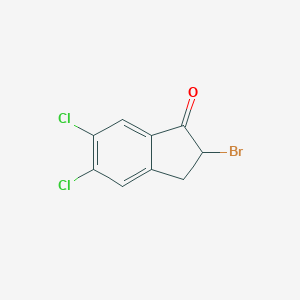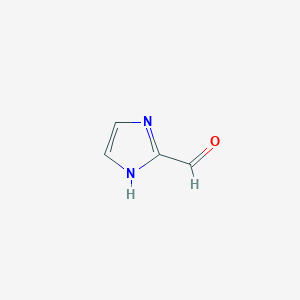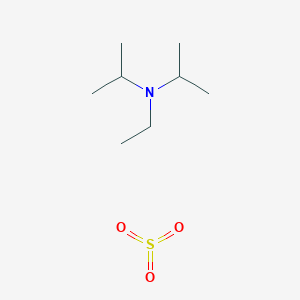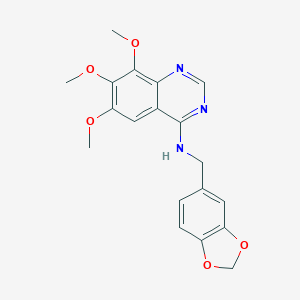
4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline
Vue d'ensemble
Description
“4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline” is a potent and specific inhibitor of cGMP-specific phosphodiesterase (PDE V, IC 50 = 230 nM). It elevates the intracellular cGMP level without causing a change in the cAMP level in isolated porcine coronary arteries .
Molecular Structure Analysis
The molecular formula of this compound is C17H15N3O3 . It has a molecular weight of 309.32 .
Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 504.4±45.0 °C at 760 mmHg, and a flash point of 258.9±28.7 °C . It has 6 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .
Applications De Recherche Scientifique
Cyclic GMP Phosphodiesterase Inhibition
A study by Takase et al. (1993) highlighted the compound's potent inhibitory action on cyclic GMP phosphodiesterase (cGMP-PDE) isolated from porcine aorta. This suggests its potential application in vascular health and related areas (Takase, Saeki, Fujimoto, & Saito, 1993).
Pharmacokinetics in Animal Models
Tokumura, Takase, and Horie (1994) developed a method to determine the levels of this compound in dog plasma, suggesting its use in pharmacokinetic studies and potentially in drug development (Tokumura, Takase, & Horie, 1994).
Synthesis and Anticancer Activity
Liu et al. (2007) synthesized various derivatives of 4-amino-6,7,8-trimethoxyquinazoline and evaluated them for in vitro anticancer activities, suggesting potential applications in cancer research and therapy (Liu et al., 2007).
Alkaloid Synthesis and Study
Nagarajan et al. (1994) explored the synthesis of novel potential alkaloidal systems involving similar compounds, indicating applications in the synthesis and study of alkaloids (Nagarajan, Rodrigues, Nethaji, Vöhler, & Philipsborn, 1994).
Microwave Assisted Synthesis
Liu et al. (2008) conducted microwave-assisted synthesis of novel N-substituted-4-aminoquinazoline compounds, illustrating a methodological advancement in chemical synthesis (Liu, Sun, Liu, Ji, Quan-wu, & Ma, 2008).
Antimicrobial Activity Study
Bektaş et al. (2007) synthesized and studied the antimicrobial activities of certain quinazoline derivatives, indicating potential in antimicrobial research (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Synthesis and Antitumor Activity
Liu et al. (2007) again showed the synthesis of 4-aminoquinazoline derivatives and evaluated them for their ability to inhibit tumor cells, contributing to antitumor research (Liu, Hu, Jin, Song, Yang, Liu, Bhadury, Ma, Luo, & Zhou, 2007).
Safety And Hazards
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6,7,8-trimethoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-23-15-7-12-16(18(25-3)17(15)24-2)21-9-22-19(12)20-8-11-4-5-13-14(6-11)27-10-26-13/h4-7,9H,8,10H2,1-3H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQULNJSJQEICR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=NC=N2)NCC3=CC4=C(C=C3)OCO4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164555 | |
| Record name | 4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline | |
CAS RN |
150450-00-3 | |
| Record name | 4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150450003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


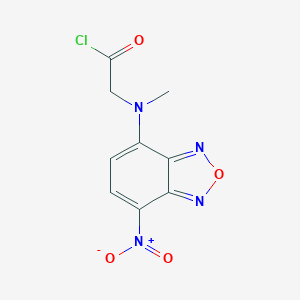
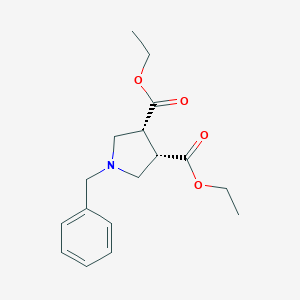
![6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI)](/img/structure/B120996.png)
